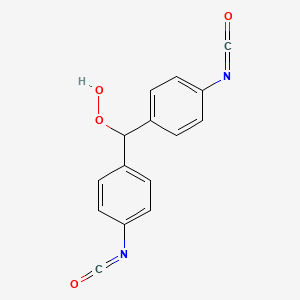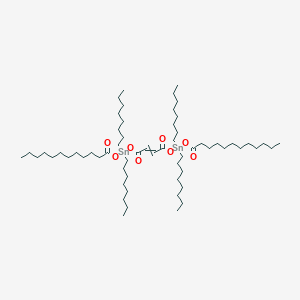
14,14,21,21-Tetraoctyl-12,16,19,23-tetraoxo-13,15,20,22-tetraoxa-14,21-distannatetratriacont-17-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14,14,21,21-Tetraoctyl-12,16,19,23-tetraoxo-13,15,20,22-tetraoxa-14,21-distannatetratriacont-17-ene is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is notable for its multiple tin-oxygen bonds and its large, branched structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14,14,21,21-Tetraoctyl-12,16,19,23-tetraoxo-13,15,20,22-tetraoxa-14,21-distannatetratriacont-17-ene typically involves the reaction of tin-based precursors with organic ligands under controlled conditions. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the formation of tin-oxygen bonds.
Solvents: Organic solvents such as toluene or dichloromethane.
Catalysts: Catalysts like palladium or platinum may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
14,14,21,21-Tetraoctyl-12,16,19,23-tetraoxo-13,15,20,22-tetraoxa-14,21-distannatetratriacont-17-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the tin atoms to lower oxidation states.
Substitution: Organic groups attached to the tin atoms can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions may produce new organotin compounds with different organic groups.
Scientific Research Applications
14,14,21,21-Tetraoctyl-12,16,19,23-tetraoxo-13,15,20,22-tetraoxa-14,21-distannatetratriacont-17-ene has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a biocide.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialized coatings and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 14,14,21,21-Tetraoctyl-12,16,19,23-tetraoxo-13,15,20,22-tetraoxa-14,21-distannatetratriacont-17-ene exerts its effects involves the interaction of its tin atoms with various molecular targets. The tin-oxygen bonds can interact with biological molecules, potentially disrupting cellular processes. The compound’s large, branched structure allows it to interact with multiple targets simultaneously, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Tetraalkyltin Compounds: Similar in structure but with different organic groups attached to the tin atoms.
Organotin Oxides: Compounds with tin-oxygen bonds but lacking the complex branched structure.
Organotin Halides: Compounds where tin atoms are bonded to halogen atoms instead of oxygen.
Uniqueness
14,14,21,21-Tetraoctyl-12,16,19,23-tetraoxo-13,15,20,22-tetraoxa-14,21-distannatetratriacont-17-ene is unique due to its multiple tin-oxygen bonds and large, branched structure. This gives it distinct chemical properties and makes it suitable for specialized applications in various fields.
Properties
CAS No. |
63604-56-8 |
|---|---|
Molecular Formula |
C60H116O8Sn2 |
Molecular Weight |
1203.0 g/mol |
IUPAC Name |
bis[dodecanoyloxy(dioctyl)stannyl] but-2-enedioate |
InChI |
InChI=1S/2C12H24O2.4C8H17.C4H4O4.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;4*1-3-5-7-8-6-4-2;5-3(6)1-2-4(7)8;;/h2*2-11H2,1H3,(H,13,14);4*1,3-8H2,2H3;1-2H,(H,5,6)(H,7,8);;/q;;;;;;;2*+2/p-4 |
InChI Key |
MWKIJXDBJZONQW-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


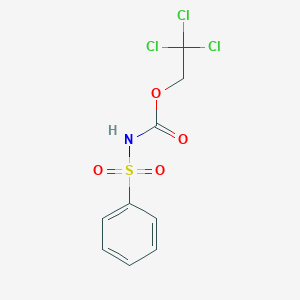
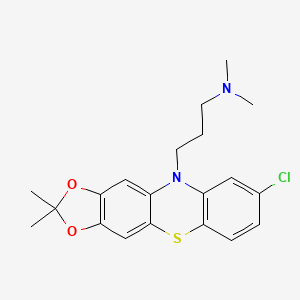
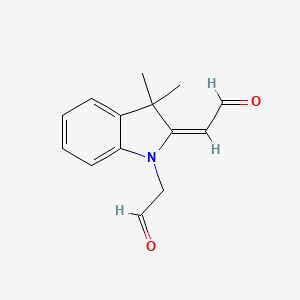
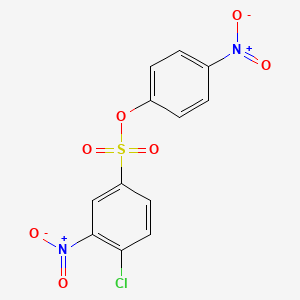
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)

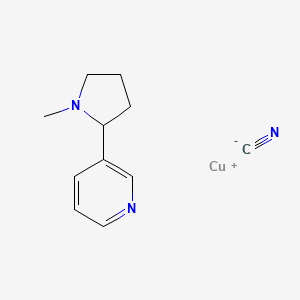

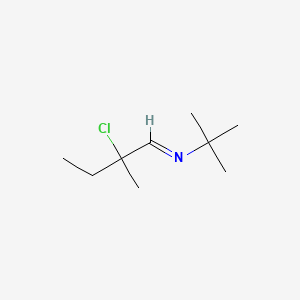

![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
